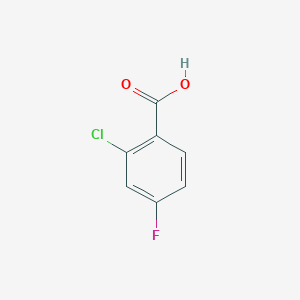

2-Chloro-4-fluorobenzoic acid

Vue d'ensemble

Description

2-Chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is a white crystalline solid and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and liquid crystal materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

From m-chloroaniline: The preparation involves several steps starting with m-chloroaniline. The amino group is protected using 2-(trimethylsilyl)ethoxymethyl chloride, followed by formylation through a Vilsmeier-Haack reaction.

From 2-chloro-4-fluorotoluene: This method involves adding 2-chloro-4-fluorotoluene and nitric acid solution into an autoclave, introducing oxygen, and carrying out a high-pressure reflux reaction.

Industrial Production Methods

The industrial production of 2-chloro-4-fluorobenzoic acid typically involves the use of environmentally friendly methods to minimize waste and reduce costs. For example, using nitric acid instead of potassium permanganate as an oxidizing agent and recycling the nitric acid to reduce high-salt wastewater .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 2-Chloro-4-fluorobenzoic acid can undergo oxidation reactions to form various derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Reducing Agents: Hydrogen gas, catalytic palladium.

Substitution Reagents: Potassium fluoride, phosphorus heteropoly tungstic acid ammonium salt.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

2-Chloro-4-fluorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorine atom enhances the biological activity and selectivity of drug candidates. For instance:

- SGLT2 Inhibitors : It is used in the synthesis of compounds that inhibit sodium-glucose cotransporter 2 (SGLT2), which are promising for diabetes treatment. The synthesis involves multiple steps, including nitration and hydrogenation, yielding high purity products suitable for clinical trials .

Case Study: Synthesis of Furosemide

Furosemide, a potent diuretic, utilizes this compound as a key starting material. The synthetic route includes the conversion of this compound into other derivatives that exhibit enhanced pharmacological properties .

Pesticide Intermediate

This compound is also significant in the development of agrochemicals, particularly herbicides and fungicides. Its fluorinated structure contributes to increased efficacy and reduced environmental impact compared to non-fluorinated counterparts.

- Example : The synthesis of novel herbicidal isoxazolecarboxamides has been reported using this compound as a precursor .

Liquid Crystal Materials

Due to its unique chemical structure, this compound is explored for use in liquid crystal displays (LCDs). Its derivatives can exhibit liquid crystalline properties essential for electronic applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Pharmaceuticals | Synthesis of SGLT2 Inhibitors | Key intermediate for diabetes treatment drugs. |

| Agrochemicals | Pesticide Development | Used in creating effective herbicides with lower environmental toxicity. |

| Material Science | Liquid Crystal Displays | Utilized in developing materials for LCD technology. |

Thermal and Luminescence Properties

Recent studies have focused on the thermal stability and luminescent properties of lanthanide complexes derived from this compound. These studies are crucial for developing new materials with applications in photonics and optoelectronics .

Intermolecular Interactions Analysis

Research has also been conducted on the charge density and intermolecular interactions within molecular crystals containing this compound. Such studies reveal insights into the Cl–F interactions that can influence the physical properties of materials .

Mécanisme D'action

The mechanism of action of 2-chloro-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to its biological effects. The compound can inhibit enzyme activity or modulate receptor function, depending on its structural configuration and the nature of the target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-6-fluorobenzoic acid

- 4-Chloro-2-fluorobenzoic acid

- 2-Chloro-4,5-difluorobenzoic acid

Uniqueness

2-Chloro-4-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms at positions 2 and 4, respectively, enhances its reactivity and selectivity in various chemical reactions and biological interactions .

Activité Biologique

2-Chloro-4-fluorobenzoic acid (CAS No. 2252-51-9) is an important compound in medicinal chemistry and materials science, known for its diverse biological activities and applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C7H4ClF O2

- Molecular Weight : 174.56 g/mol

- Log P (octanol-water partition coefficient) : Approximately 2.19, indicating moderate lipophilicity, which influences its biological activity and absorption characteristics .

Synthesis

The synthesis of this compound typically involves several steps, often starting from m-chloroaniline. The process includes:

- Amino Protection : Using 2-(trimethylsilyl) ethoxymethyl chloride.

- Formylation : Via a Vilsmeier-Haack reaction.

- Oxidation : To yield the carboxylic acid.

- Hydrogenation Reduction : Of nitro groups.

- Fluorination Reaction : To introduce the fluorine atom .

This method is noted for its high yield (>85%) and environmentally friendly approach due to the use of low-toxicity reagents .

Pharmacological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, making it a potential candidate for developing new antibiotics .

- Anticancer Potential : Studies have shown that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells, particularly in breast cancer models . This is attributed to its ability to interfere with cellular signaling pathways.

- Enzyme Inhibition : It has been identified as a non-competitive inhibitor for certain enzymes involved in metabolic processes, which can be leveraged for therapeutic purposes .

Toxicological Profile

The compound has been evaluated for toxicity, showing low acute toxicity levels in laboratory settings. It does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a favorable safety profile for pharmacological applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Anticancer Activity

In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis.

Comparative Analysis

| Property | This compound | Other Fluorinated Benzoic Acids |

|---|---|---|

| Log P | 2.19 | Varies (typically higher) |

| Antimicrobial Activity | Moderate to High | Variable; often lower |

| Anticancer Activity | Significant (MCF-7) | Less potent in general |

| Toxicity Profile | Low acute toxicity | Variable; often higher |

Propriétés

IUPAC Name |

2-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPWQLDSGNZEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177038 | |

| Record name | 2-Chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-51-9 | |

| Record name | 2-Chloro-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the intermolecular interactions observed in crystals of 2-chloro-4-fluorobenzoic acid?

A1: Research using high-resolution X-ray diffraction and theoretical calculations has revealed interesting intermolecular interactions within this compound crystals [, ]. The compound exhibits short Cl···F contacts characterized as attractive type II interactions according to Bader's "atoms in molecules" (AIM) approach. This suggests a degree of halogen bonding, a non-covalent interaction gaining increasing attention in fields like crystal engineering and drug design.

Q2: Can you elaborate on the nature of these halogen interactions and their significance?

A2: Halogen interactions, specifically the Cl···F type observed in this compound [, ], arise from anisotropic electron distribution around the halogen atoms. This anisotropy leads to regions of positive electrostatic potential on the halogen, termed the "σ-hole," which can attractively interact with electron-rich regions of neighboring molecules. The presence and strength of these interactions can influence crystal packing, and by extension, physical properties like melting point and solubility.

Q3: Has this compound been used as a building block for synthesizing other compounds?

A3: Yes, this compound serves as a starting material in the multi-step synthesis of saflufenacil [], a herbicide known for its efficacy. The synthesis involves esterification, nitration, reduction, and cyclization reactions, highlighting the versatility of this compound as a chemical precursor.

Q4: Are there any studies on metal complexes incorporating this compound as a ligand?

A4: Research has explored the coordination chemistry of this compound with rare earth elements [, , ]. These studies report the synthesis, crystal structures, and luminescent properties of lanthanide complexes containing this compound as a ligand, often in combination with other molecules like 2,2':6′,2″-terpyridine or 2,2'-bipyridine. This research suggests potential applications in areas like luminescent materials and sensing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.